4-Bromo-6-chloropyrimidine

Description

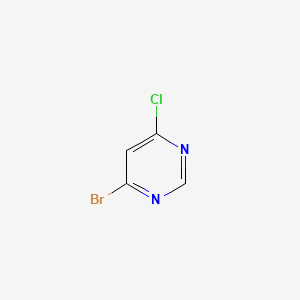

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMQGCFSFMXMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668599 | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126401-90-9 | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126401-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 4-Bromo-6-chloropyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-chloropyrimidine

This guide provides a comprehensive technical overview of 4-Bromo-6-chloropyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of data to explore the causality behind its properties, the experimental methodologies used for their validation, and its strategic application in chemical synthesis.

Core Identity and Structural Properties

4-Bromo-6-chloropyrimidine (CAS No. 126401-90-9) is a dihalogenated pyrimidine that serves as a highly versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is rooted in the distinct electronic environments of its two halogen substituents, which allows for controlled, sequential chemical modifications. The pyrimidine core itself is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in drug candidates due to its ability to engage in various biological interactions.[2]

Fundamental Properties

The foundational properties of this compound are summarized below, providing a snapshot of its molecular identity.

| Property | Value | Source(s) |

| CAS Number | 126401-90-9 | [1][3][4] |

| Molecular Formula | C₄H₂BrClN₂ | [3][4][5] |

| Molecular Weight | 193.43 g/mol | [3][4][5] |

| IUPAC Name | 4-bromo-6-chloropyrimidine | [1][3] |

| SMILES | C1=C(N=CN=C1Br)Cl | [3][5] |

| InChIKey | AFMQGCFSFMXMLO-UHFFFAOYSA-N | [3] |

| Purity (Commercial) | Typically ≥98% | [4][5][6] |

Computed Properties and Drug-Likeness

Computational models provide valuable predictions of a molecule's behavior in biological systems, often guiding initial drug discovery efforts. These parameters help assess the "drug-likeness" of a compound, for instance, by applying frameworks like Lipinski's Rule of Five.

| Computed Property | Value | Significance in Drug Development | Source(s) |

| XLogP3 (Lipophilicity) | 2.2 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Predicts transport properties; a low TPSA is associated with good cell permeability. | [5] |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, crucial for target binding. | [3][5] |

| Hydrogen Bond Donors | 0 | The absence of donor groups influences its binding profile and solubility. | [3][5] |

| Rotatable Bonds | 0 | The rigid structure reduces conformational entropy loss upon binding, which can be thermodynamically favorable. | [5] |

Spectroscopic Characterization: A Self-Validating Workflow

Unambiguous structural confirmation is the bedrock of chemical research. A multi-technique spectroscopic approach provides a self-validating system where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy collectively corroborate the assigned structure of 4-Bromo-6-chloropyrimidine.

Caption: Integrated workflow for the structural validation of 4-Bromo-6-chloropyrimidine.

Mass Spectrometry (MS)

Expertise & Experience: MS is the first checkpoint to confirm the molecular weight. For halogenated compounds, the key is to analyze the isotopic pattern. Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br), and chlorine also has two (~75.8% ³⁵Cl, ~24.2% ³⁷Cl). The resulting combination gives a highly characteristic cluster of peaks (M, M+2, M+4) in the mass spectrum, providing definitive evidence for the presence of one bromine and one chlorine atom.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The predicted exact mass for the protonated molecule [M+H]⁺ is 192.91628 m/z.[7]

-

Analysis: Verify the presence of the [M+H]⁺ peak and its corresponding isotopic cluster. The relative intensities of the M, M+2, and M+4 peaks should match the theoretical distribution for a C₄H₂⁷⁹Br³⁵ClN₂ species and its isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides information about the electronic environment and connectivity of protons. For 4-Bromo-6-chloropyrimidine, with its two protons on the aromatic ring, we expect to see two distinct signals. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms. ¹³C NMR will complement this by showing the four unique carbon environments in the molecule.

Expected Spectra:

-

¹H NMR: Two doublets in the aromatic region (typically δ 8.5-9.0 ppm). The proton at position 2 (between the two nitrogens) will likely be the most downfield, while the proton at position 5 will be further upfield. They will show a small coupling constant (J ≈ 2-3 Hz).

-

¹³C NMR: Four distinct signals corresponding to the four unique carbons of the pyrimidine ring. The carbons bonded to halogens (C4 and C6) and the carbon between the two nitrogens (C2) will be significantly downfield.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Analysis: Integrate the signals to confirm the 1:1 proton ratio. Analyze the chemical shifts and coupling constants to confirm the substitution pattern.

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of 4-Bromo-6-chloropyrimidine lies in the differential reactivity of the C4-Br and C6-Cl bonds.[1] The bromine atom at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 6-position is primed for nucleophilic aromatic substitution (SₙAr).[1] This orthogonality enables chemists to perform sequential, site-selective modifications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6-chloropyrimidine | C4H2BrClN2 | CID 45117390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. chemscene.com [chemscene.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. PubChemLite - 4-bromo-6-chloropyrimidine (C4H2BrClN2) [pubchemlite.lcsb.uni.lu]

The Synthetic Keystone: A Technical Guide to 4-Bromo-6-chloropyrimidine (CAS 126401-90-9) for Drug Discovery

For the discerning researcher in drug development, the selection of starting materials is a critical decision that dictates the trajectory of a synthesis campaign. The heterocyclic compound 4-Bromo-6-chloropyrimidine, identified by CAS number 126401-90-9, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its strategic dihalogenation provides a platform for sequential and selective functionalization, enabling the efficient construction of complex molecular architectures for targeted therapies. This guide provides an in-depth analysis of the properties, hazards, and synthetic utility of 4-Bromo-6-chloropyrimidine, offering field-proven insights for its application in contemporary drug discovery programs.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a reagent is paramount for its effective use and safe handling. The key physicochemical characteristics of 4-Bromo-6-chloropyrimidine are summarized below.

| Property | Value | Source |

| CAS Number | 126401-90-9 | [1] |

| Molecular Formula | C₄H₂BrClN₂ | [2] |

| Molecular Weight | 193.43 g/mol | [1][2] |

| IUPAC Name | 4-bromo-6-chloropyrimidine | [1] |

| SMILES | C1=C(N=CN=C1Br)Cl | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically ≥98% | [2] |

Hazard Analysis and Safe Handling Protocols

As with any halogenated heterocyclic compound, a rigorous assessment of the associated hazards is essential for ensuring laboratory safety. 4-Bromo-6-chloropyrimidine is classified as a hazardous substance, and appropriate personal protective equipment (PPE) and engineering controls must be employed during its handling.

| Hazard Class | GHS Classification | Precautionary Statement Highlights |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Source: Aggregated GHS information from multiple sources.[1]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle 4-Bromo-6-chloropyrimidine in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. For operations with a high risk of dust generation, a face shield and respiratory protection may be necessary.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The Synthetic Versatility of a Dihalogenated Pyrimidine

The true value of 4-Bromo-6-chloropyrimidine lies in the differential reactivity of its two halogen substituents. This allows for a programmed, stepwise introduction of diverse functionalities, a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).

Orthogonal Reactivity: A Chemist's Playground

The bromine atom at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the greater ease of oxidative addition of the C-Br bond to the palladium(0) catalyst compared to the C-Cl bond.[3] Conversely, the chlorine atom at the 6-position is more readily displaced by nucleophiles via nucleophilic aromatic substitution (SNAr).[4] This differential reactivity provides a powerful handle for selective and sequential bond formation.

Caption: Differential reactivity of 4-Bromo-6-chloropyrimidine.

Application in Drug Discovery: Synthesis of Macitentan

A prime example of the synthetic utility of 4-Bromo-6-chloropyrimidine is its role in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[5]

The Endothelin Signaling Pathway: The Target

Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors.[6][7] In pulmonary arterial hypertension, the endothelin system is overactive, leading to vasoconstriction, cell proliferation, and fibrosis.[8] Macitentan acts as an antagonist at both ETA and ETB receptors, thereby blocking the downstream signaling cascades that contribute to the pathology of the disease.[9]

Caption: Simplified Endothelin Receptor Signaling Pathway.

Experimental Protocol: A Key Step in Macitentan Synthesis

The following protocol details a crucial step in the synthesis of Macitentan, illustrating the practical application of a nucleophilic aromatic substitution reaction involving a derivative of 4-Bromo-6-chloropyrimidine. This procedure is adapted from the patent literature.[10][11][12][13]

Reaction: Coupling of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide with 5-bromo-2-chloropyrimidine.

Materials:

-

N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

-

5-bromo-2-chloropyrimidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

10% aqueous citric acid solution

-

Ethyl acetate

Procedure:

-

To a solution of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0-5 °C.

-

Stir the resulting suspension at 0-5 °C for 30 minutes.

-

Add a solution of 5-bromo-2-chloropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of 10% aqueous citric acid solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield Macitentan.

Caption: Key coupling step in the synthesis of Macitentan.

Application in Oncology: Bcr-Abl Tyrosine Kinase Inhibitors

The pyrimidine scaffold is also a cornerstone in the design of kinase inhibitors for cancer therapy. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myelogenous leukemia (CML).[14] Bromo-pyrimidine derivatives have been utilized as starting materials for the synthesis of novel Bcr-Abl inhibitors.[15][16] The general synthetic strategy often involves a nucleophilic substitution at one of the halogenated positions with an appropriate amine-containing fragment, followed by further diversification, for instance, through a Suzuki coupling at the bromo-position.[15][16]

Conclusion

4-Bromo-6-chloropyrimidine is a powerful and versatile building block for the synthesis of biologically active molecules. Its well-defined and differential reactivity allows for the strategic and controlled elaboration of complex chemical structures. As demonstrated by its application in the synthesis of the dual endothelin receptor antagonist Macitentan and its potential in the development of Bcr-Abl kinase inhibitors, this reagent offers significant advantages for researchers and scientists in the field of drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.

References

-

A network map of endothelin mediated signaling pathway. (2018). PMC. [Link]

-

Endothelin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Structural insights into endothelin receptor signalling. (2022). The Journal of Biochemistry. [Link]

-

Endothelin signaling in development. (2023). Company of Biologists journals. [Link]

-

Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. (2016). PubMed. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

-

4-Bromo-6-chloropyrimidine. PubChem. [Link]

- Process for preparation of macitentan.

-

Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]

- Preparation of pyrimidine intermediates useful for the manufacture of macitentan.

-

Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

- WO 2017/033016 A1. Googleapis.

-

4-Bromo-6-methoxypyrimidine. PubChem. [Link]

- Method for preparing macitentan and intermediate compound thereof.

-

Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2010). PMC. [Link]

-

4-Bromo-2-chloropyrimidine. PubChem. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. R Discovery. [Link]

-

6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. [Link]

-

Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (2017). ACS Publications. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

Sources

- 1. 4-Bromo-6-chloropyrimidine | C4H2BrClN2 | CID 45117390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 11. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US20210300880A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]

- 14. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Alchemist's Guide to Aromaticity: A Deep Dive into Pyrimidine Chemistry for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Six-Membered Ring

In the grand tapestry of organic chemistry, few motifs are as pervasive and impactful as the pyrimidine ring. This deceptively simple six-membered heterocycle, with its two nitrogen atoms at positions 1 and 3, forms the backbone of life itself as a core component of the nucleobases uracil, thymine, and cytosine.[1][2] Beyond its fundamental role in genetics, the pyrimidine scaffold is a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory drugs.[2][3][4] This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of pyrimidine chemistry in the context of modern organic synthesis. We will explore not just the "what" and "how," but the critical "why" that governs the reactivity and strategic application of this remarkable heterocycle.

Part 1: Deconstructing the Pyrimidine Core: Structure, Reactivity, and Spectroscopic Fingerprints

The unique arrangement of nitrogen atoms within the pyrimidine ring imparts a distinct electronic character that is central to its reactivity. As a diazine, it is an electron-deficient aromatic system, a characteristic that profoundly influences its behavior in chemical transformations.

Electronic Landscape and Aromaticity

The two nitrogen atoms in the pyrimidine ring are more electronegative than the carbon atoms, leading to a polarization of the ring and a significant dipole moment. This electron deficiency makes the carbon atoms susceptible to nucleophilic attack, a defining feature of pyrimidine chemistry. The C2, C4, and C6 positions are particularly electron-poor and are the primary sites for nucleophilic substitution. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions, typically occurring at the C5 position, which has the highest electron density among the carbon atoms.

Tautomerism: A Dynamic Equilibrium

Hydroxy, amino, and mercapto-substituted pyrimidines exist in a dynamic tautomeric equilibrium. For instance, 2-hydroxypyrimidine predominantly exists as its pyridone tautomer, 2(1H)-pyrimidinone. This tautomerism is not merely a structural curiosity; it dictates the reactivity of the molecule. The pyridone form, for example, is more susceptible to electrophilic attack on the nitrogen and oxygen atoms, while the hydroxy form can be targeted for reactions at the hydroxyl group. Understanding and controlling this equilibrium is a critical aspect of synthetic strategy.

Spectroscopic Signatures

The structural features of pyrimidines give rise to characteristic spectroscopic data. In ¹H NMR spectroscopy, the protons on the pyrimidine ring typically appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the presence of substituents. ¹³C NMR spectra similarly reflect the electronic environment of the carbon atoms, with the carbons adjacent to the nitrogens (C2, C4, C6) appearing at a lower field. Mass spectrometry and infrared spectroscopy also provide valuable information for the characterization of pyrimidine derivatives.

Part 2: The Synthetic Arsenal: Building the Pyrimidine Scaffold

The construction of the pyrimidine ring is a well-trodden path in organic synthesis, with a rich history of named reactions and a continuous evolution of more efficient and versatile methodologies. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Classics: Time-Tested Routes to the Core

One of the earliest and most fundamental methods for pyrimidine synthesis is the Pinner reaction, first described in 1884.[5] This acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine provides a straightforward entry to a wide range of substituted pyrimidines.[6][7][8]

Causality in Experimental Choices: The choice of catalyst (acid or base) depends on the nature of the substrates. Acid catalysis activates the carbonyl group of the dicarbonyl compound, while base catalysis facilitates the deprotonation of the dicarbonyl and the amidine. The solvent is typically an alcohol to facilitate proton transfer and dissolve the reactants.

Experimental Protocol: A Representative Pinner Synthesis of 2,4-Dimethyl-6-phenylpyrimidine

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoylacetone (a 1,3-dicarbonyl compound) and 1.2 equivalents of acetamidine hydrochloride (an amidine) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a strong base such as sodium ethoxide to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dimethyl-6-phenylpyrimidine.

Diagram: Generalized Pinner Synthesis Workflow

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

Chapter 1: Fundamental Principles of Pyrimidine Reactivity

An In-Depth Technical Guide to the Reactivity of Halogens on Pyrimidine Ring Systems

This guide provides an in-depth exploration of the reactivity of halogenated pyrimidines, essential building blocks in modern medicinal chemistry and drug development. We will move beyond simple procedural descriptions to dissect the underlying chemical principles that govern their transformations. By understanding the causality behind experimental choices, researchers can strategically design synthetic routes, optimize reaction conditions, and unlock the full potential of this versatile heterocyclic scaffold.

The reactivity of a halogen on a pyrimidine ring is not an isolated property but is dictated by a confluence of electronic and steric factors. A foundational understanding of these principles is critical for predicting reaction outcomes and troubleshooting synthetic challenges.

The Electronic Landscape of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient, a consequence of the two electronegative nitrogen atoms withdrawing electron density from the ring system.[1] This π-deficiency is the primary driver of its chemical behavior, making the ring susceptible to nucleophilic attack and generally resistant to classical electrophilic aromatic substitution unless activating groups are present.[1][2][3]

The positions on the ring are not electronically equivalent. The C2, C4, and C6 positions are significantly more electron-deficient than the C5 position due to their proximity to the nitrogen atoms. This differential electronic character is the basis for the regioselectivity observed in many reactions.

Caption: The addition-elimination mechanism of SNAr.

Causality in Experimental Design:

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. Stronger nucleophiles will react more readily.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically used to solvate the reactants and stabilize the charged intermediate.

-

Temperature: Reactions involving less reactive substrates (like chloropyrimidines) or weaker nucleophiles often require elevated temperatures to proceed at a reasonable rate. [4]* Base: When using nucleophiles like amines or thiols, a non-nucleophilic base (e.g., triethylamine, DIPEA) is often added to scavenge the HX generated during the reaction.

Experimental Protocol: SNAr Amination of 2,4-Dichloropyrimidine

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq.) and a suitable anhydrous solvent (e.g., THF or 1,4-dioxane).

-

Reagent Addition: Add the desired amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.).

-

Reaction: Stir the mixture at room temperature or heat as required (monitor by TLC or LC-MS). C4 substitution is the expected major product. [5][6]4. Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the 2-chloro-4-aminopyrimidine product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized the functionalization of heteroaromatic systems, and halopyrimidines are excellent substrates. [7]These reactions generally proceed through a common catalytic cycle.

Caption: The general catalytic cycle for Pd-cross-coupling reactions.

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a C-C bond between a halopyrimidine and an organoboron reagent (e.g., a boronic acid or ester). [8]It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.

-

Causality in Experimental Design:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst. [8][7] * Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. [7] * Microwave Irradiation: Microwave-assisted protocols can dramatically shorten reaction times and improve yields, often with lower catalyst loadings. [5][7] Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Chloropyrimidine [7]

-

-

Setup: In a microwave vial, combine the chloropyrimidine (1.0 eq.), arylboronic acid (1.2-1.5 eq.), Pd(PPh₃)₄ (0.5-3 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).

-

Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (2:1).

-

Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).

-

Workup & Purification: After cooling, perform a standard aqueous workup followed by purification via flash chromatography.

2.2.2 Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between a halopyrimidine and a terminal alkyne, providing access to valuable alkynylpyrimidine scaffolds. [9]The reaction is co-catalyzed by palladium and copper(I). [10][11]

-

Causality in Experimental Design:

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for activating the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It reacts with the terminal alkyne to form a copper acetylide intermediate.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.

-

Experimental Protocol: Sonogashira Coupling of a Bromopyrimidine [9]

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).

-

Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.1-1.5 eq.).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

Workup & Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, followed by water and brine. Purify the crude product by flash chromatography.

2.2.3 Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling halopyrimidines with primary or secondary amines. It is a vital tool for installing amine functionalities, which are prevalent in pharmaceuticals.

-

Causality in Experimental Design:

-

Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, particularly the reductive elimination step. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are often required.

-

Base: A strong, non-nucleophilic base is needed, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.

-

2.2.4 Negishi Coupling

The Negishi coupling involves the reaction of a halopyrimidine with an organozinc reagent. [12]A key advantage of this method is the high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. [12][13]

-

Causality in Experimental Design:

-

Organozinc Reagents: These are typically prepared in situ from the corresponding organolithium or Grignard reagent, or via direct insertion of zinc into an organic halide.

-

Catalyst/Ligand: Palladium catalysts with phosphine ligands are standard. For challenging couplings, specialized ligands may be necessary to facilitate the reaction. [14]

-

Chapter 3: Comparative Reactivity and Strategic Synthesis

The true power of halopyrimidine chemistry lies in leveraging the differential reactivity of the halogens and their positions to achieve selective, sequential functionalization of polyhalogenated substrates. This is a cornerstone of building molecular complexity in drug discovery programs.

Comparative Reactivity Data

The following table summarizes the general reactivity trends, providing a framework for strategic planning.

| Position | Halogen | SNAr Reactivity | Cross-Coupling Reactivity | Typical Conditions |

| C4 / C6 | Iodo (I) | Very High | Very High | Room Temp - Mild Heat |

| Bromo (Br) | High | High | Mild - Moderate Heat | |

| Chloro (Cl) | Moderate | Moderate | Forcing Conditions, Special Ligands | |

| C2 | Iodo (I) | High | High | Room Temp - Mild Heat |

| Bromo (Br) | Moderate | Moderate | Mild - Moderate Heat | |

| Chloro (Cl) | Low | Low | Forcing Conditions, Special Ligands | |

| C5 | Iodo (I) | Very Low | Moderate | Moderate Heat |

| Bromo (Br) | Very Low | Low | Moderate - High Heat | |

| Chloro (Cl) | Negligible | Very Low | Harsh Conditions, Often Unreactive |

Strategic Sequential Functionalization

By choosing a substrate with multiple, different halogens (e.g., 2-chloro-4-iodopyrimidine) or halogens at positions with different intrinsic reactivity (e.g., 4,5-dichloropyrimidine), one can perform sequential reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling of 4-Bromo-6-chloropyrimidine for Research Professionals

This guide provides an in-depth framework for the safe handling, storage, and disposal of 4-Bromo-6-chloropyrimidine (CAS No. 126401-90-9), a halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. Given its hazardous properties, a robust understanding and implementation of safety protocols are paramount for protecting researchers and ensuring experimental integrity. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower scientists with a comprehensive safety mindset.

Compound Identification and Physicochemical Profile

A foundational aspect of safety is the accurate identification and understanding of the substance's physical and chemical properties.

| Property | Value | Source |

| Chemical Name | 4-Bromo-6-chloropyrimidine | [1] |

| Synonyms | Pyrimidine, 4-bromo-6-chloro- | [2] |

| CAS Number | 126401-90-9 | [1][2][3] |

| Molecular Formula | C₄H₂BrClN₂ | [2] |

| Molecular Weight | 193.43 g/mol | [2][4] |

| Appearance | Crystalline solid | |

| Storage Conditions | Store at 2-8°C in a dry, inert atmosphere | [2][3] |

Hazard Analysis and GHS Classification

4-Bromo-6-chloropyrimidine is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is critical for appreciating the potential risks associated with its handling.[1]

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger [1] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ||

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | ||

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Expert Interpretation:

-

H302 (Harmful if swallowed): Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[5]

-

H315 (Causes skin irritation): Direct contact can cause inflammation, redness, or dermatitis. The causality lies in the compound's ability to disrupt the skin's protective lipid barrier. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[6]

-

H318 (Causes serious eye damage): This is the most severe hazard. Contact with the eyes can lead to irreversible damage and potential loss of vision.[1] The use of tightly sealed chemical goggles or a face shield is non-negotiable.

-

H335 (May cause respiratory irritation): As a solid, the primary inhalation risk is from airborne dust or aerosol.[6] Inhalation can irritate the mucous membranes of the respiratory tract. This is the primary driver for handling the compound within a certified chemical fume hood.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, these are often not feasible as 4-Bromo-6-chloropyrimidine is the specific reagent required. However, it is always worth considering if a less hazardous analogue could achieve the same synthetic outcome.

-

Engineering Controls: This is the primary and most critical control measure. Handling this compound must always occur within a properly functioning and certified chemical fume hood to prevent inhalation of dust and protect the user from splashes.[7]

-

Administrative Controls: This guide, along with laboratory-specific Standard Operating Procedures (SOPs), proper training, and clear labeling, constitute administrative controls. They are essential for ensuring that personnel understand the risks and follow established safety protocols.

-

Personal Protective Equipment (PPE): PPE is the last line of defense.[8][9] It is used to protect the individual in the event that other controls fail.

Standard Operating Procedures for Handling

Adherence to a detailed SOP is crucial for minimizing exposure and mitigating risk.

Required Personal Protective Equipment (PPE)

The minimum required PPE when handling 4-Bromo-6-chloropyrimidine includes:

-

Eye/Face Protection: Tightly sealed chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be worn over goggles when there is a significant splash risk.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[6][10] Gloves must be inspected for integrity before use and removed properly to avoid skin contact.[11] Contaminated clothing should be removed and laundered before reuse.[5]

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95) must be used.[11]

Engineering Controls: Fume Hood Protocol

-

Verify Certification: Ensure the chemical fume hood has been certified within the last year.

-

Confirm Airflow: Check the airflow monitor to ensure it is functioning correctly before starting work.

-

Sash Position: Keep the sash at the lowest possible position that still allows for comfortable work. Never raise the sash above the indicated maximum operating height.

-

Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the fume hood from the face of the hood.

-

Minimize Clutter: Keep the hood free of unnecessary equipment and containers to ensure proper airflow.

Safe Handling and Storage

-

Precautions: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, such as a designated chemical cabinet.[5][10][14] The recommended storage temperature is 2-8°C.[2][3] The storage area should be locked.[5][12]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

Emergency Response Protocols

Preparedness is key to managing unexpected events like spills or exposures.

First Aid Measures

Immediate and appropriate first aid is critical.

-

Inhalation: Move the exposed person to fresh air at once.[15] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[5][15] If skin irritation occurs, get medical advice.[5]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[5][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Spill Response Workflow

The response to a chemical spill should be systematic and based on a rapid risk assessment.

Sources

- 1. 4-Bromo-6-chloropyrimidine | C4H2BrClN2 | CID 45117390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

- 14. media.hiscoinc.com [media.hiscoinc.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloropyrimidine in Common Organic Solvents

Executive Summary

4-Bromo-6-chloropyrimidine is a pivotal dihalogenated heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility is largely dictated by the differential reactivity of its bromo and chloro substituents, which enables selective and sequential functionalization. A comprehensive understanding of its solubility in various organic solvents is paramount for researchers, as this fundamental property governs reaction kinetics, purification strategies, and the overall efficiency of synthetic workflows. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 4-Bromo-6-chloropyrimidine, offering a robust framework for solvent selection and experimental solubility determination. While specific quantitative solubility data for this compound is not extensively published, this paper extrapolates expected trends from structurally related pyrimidine derivatives and furnishes a detailed protocol for empirical determination.

Physicochemical and Hazard Profile of 4-Bromo-6-chloropyrimidine

A thorough grasp of the compound's intrinsic properties is the foundation for predicting its behavior in different solvent environments.

2.1 Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₂BrClN₂ | [2] |

| Molecular Weight | 193.43 g/mol | [2] |

| Appearance | Off-white to white crystalline powder | [3] |

| Predicted XlogP | 2.2 | [2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Table 1: Physicochemical properties of 4-Bromo-6-chloropyrimidine.

2.2 GHS Hazard Identification

4-Bromo-6-chloropyrimidine is classified as a hazardous substance and must be handled with appropriate safety precautions.[2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] The structure of 4-Bromo-6-chloropyrimidine—a halogenated aromatic heterocycle—provides clear indicators of its likely solubility behavior.

-

Polarity: The pyrimidine core, with its two nitrogen atoms, introduces a degree of polarity and provides sites for hydrogen bond acceptance.[4] This suggests that the molecule will not be entirely soluble in purely non-polar solvents.

-

Halogenation: The presence of both bromine and chlorine atoms increases the molecular weight and polarizability of the molecule, contributing to stronger van der Waals forces.

-

Aromaticity: The aromatic ring system allows for π-π stacking interactions, which can influence solubility in aromatic solvents.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility Expected: In polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Tetrahydrofuran (THF) . These solvents can engage in dipole-dipole interactions with the polar pyrimidine ring. Studies on other pyrimidine derivatives consistently show high solubility in DMF.[5][6]

-

Moderate to Good Solubility Expected: In moderately polar solvents like Ethyl Acetate , Acetone , and Acetonitrile . These solvents offer a balance of polarity and non-polar character.

-

Lower Solubility Expected: In polar protic solvents like Methanol and Ethanol . While these solvents are polar, the lack of a hydrogen bond donor on 4-Bromo-6-chloropyrimidine limits strong interactions. However, some solubility is expected, particularly with heating.[5][7]

-

Poor to Insoluble Expected: In non-polar solvents such as Hexanes , Toluene , and Dichloromethane . The overall polarity of the molecule is likely too high for significant dissolution in these solvents at room temperature.

-

Insoluble in Water: The compound's relatively high lipophilicity (XlogP of 2.2) and lack of ionizable groups suggest it will be insoluble in water.[2]

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published quantitative data, the following robust, gravimetric shake-flask method is presented. This protocol is a self-validating system for generating accurate and reproducible solubility data in your laboratory.

4.1 Materials and Equipment

-

4-Bromo-6-chloropyrimidine (purity ≥98%)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC or GC-MS for purity confirmation (optional but recommended)

-

Selected organic solvents (HPLC grade)

4.2 Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of 4-Bromo-6-chloropyrimidine to a pre-weighed vial. The key is to ensure solid remains undissolved, confirming saturation. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. c. Securely cap the vial and record the total mass. d. Prepare vials for each solvent to be tested at each desired temperature.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C). b. Shake the vials for a sufficient time to ensure equilibrium is reached. A period of 24 hours is generally recommended. Visual inspection should confirm that excess solid remains.

-

Sample Collection and Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. c. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids. d. Record the exact mass of the filtered saturated solution.

-

Solvent Evaporation and Quantification: a. Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. b. Record the final mass of the vial containing the dried 4-Bromo-6-chloropyrimidine.

-

Calculation of Solubility: a. Calculate the mass of the dissolved solid by subtracting the initial vial mass from the final vial mass. b. Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution. c. Express solubility in mg/mL using the following formula: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

Data Presentation and Interpretation

The data generated from the experimental protocol should be meticulously recorded.

5.1 Expected Solubility Data Table

The following table serves as a template for organizing experimental findings. Based on the theoretical analysis, a qualitative prediction is included.

| Solvent | Class | Predicted Qualitative Solubility (25 °C) | Experimental Solubility (mg/mL) at 25 °C | Experimental Solubility (mg/mL) at 50 °C |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | ||

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | ||

| Acetonitrile | Polar Aprotic | Soluble | ||

| Ethyl Acetate | Moderately Polar | Moderately Soluble | ||

| Acetone | Moderately Polar | Moderately Soluble | ||

| Methanol | Polar Protic | Sparingly Soluble | ||

| Ethanol | Polar Protic | Sparingly Soluble | ||

| Dichloromethane (DCM) | Non-polar | Poorly Soluble | ||

| Toluene | Non-polar | Poorly Soluble | ||

| Hexanes | Non-polar | Insoluble |

Table 2: Template for recording the solubility of 4-Bromo-6-chloropyrimidine.

5.2 Interpretation of Results

It is anticipated that solubility will increase with temperature for all solvents.[8] This positive temperature dependence is crucial for developing purification strategies such as recrystallization.

Practical Applications: Leveraging Solubility Data in Synthesis and Purification

A quantitative understanding of solubility is not merely academic; it is a powerful tool for process optimization.

6.1 Solvent Selection for Chemical Reactions

Choosing the right reaction solvent is critical for success. The ideal solvent must dissolve reactants to a sufficient concentration to allow for efficient molecular interaction. For reactions involving 4-Bromo-6-chloropyrimidine, such as Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (SNAr), solvents like THF, DMF, or acetonitrile are often excellent choices.

Caption: Workflow for reaction solvent selection.

6.2 Protocol for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6]

Step-by-Step Recrystallization Protocol:

-

Solvent Screening: Using the generated solubility data, identify a suitable single solvent or a binary solvent system.

-

Single Solvent: A solvent that shows a large difference in solubility between its boiling point and room temperature (or 0 °C). Ethanol or acetonitrile might be good candidates to screen.

-

Binary Solvent System: A pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). A common example would be dissolving the compound in a minimal amount of hot acetone ("solvent") and then slowly adding hexanes ("anti-solvent") until turbidity is observed.

-

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Bromo-6-chloropyrimidine in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal growth should initiate as the solubility decreases.

-

Further Cooling: To maximize yield, place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Conclusion

While a definitive, publicly available database for the solubility of 4-Bromo-6-chloropyrimidine is elusive, this guide provides the necessary theoretical foundation and a robust experimental framework to empower researchers. By understanding the molecular characteristics of the compound and applying the detailed protocols within, scientists can generate the precise solubility data required for their specific applications. This knowledge is indispensable for optimizing reaction conditions, designing efficient purification strategies, and ultimately accelerating the pace of drug discovery and development.

References

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45117390, 4-Bromo-6-chloropyrimidine. Retrieved from [Link]

-

Baluja, S., & Bhesaniya, K. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 931-937. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45117390, 4-Bromo-6-chloropyrimidine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-6-chloropyrimidine | C4H2BrClN2 | CID 45117390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Introduction: The Strategic Importance of 4-Bromo-6-chloropyrimidine in Drug Discovery

An In-depth Technical Guide to the Theoretical Calculation of 4-Bromo-6-chloropyrimidine Reactivity

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are foundational, appearing in a vast array of therapeutic agents due to their critical role in the structure of nucleobases.[1] Among the many functionalized pyrimidines, 4-Bromo-6-chloropyrimidine stands out as a particularly versatile and powerful building block.[2] Its value lies in the differential reactivity of its two halogen substituents, which enables chemists to perform sequential and site-selective functionalization, thereby creating diverse molecular libraries for biological screening.[2]

Understanding and predicting the reactivity of this molecule is paramount for designing efficient and high-yield synthetic pathways. Will a nucleophile preferentially attack the carbon bonded to bromine or chlorine? Under what conditions can we selectively activate one site over the other? While experimental trial-and-error can provide answers, it is often a resource-intensive and time-consuming process.

This technical guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on leveraging theoretical and computational chemistry to dissect and predict the reactivity of 4-Bromo-6-chloropyrimidine. We will move beyond simply listing protocols to explain the causality behind computational choices, grounding our analysis in the principles of quantum mechanics. By the end of this guide, you will have a robust framework for applying these methods to anticipate the chemical behavior of this and other complex heterocyclic systems, enabling a more rational and efficient approach to drug design.[3][4]

Pillar 1: The Quantum Mechanical Foundation for Reactivity Prediction

At its core, a chemical reaction is a story of electron movement. To predict reactivity, we must understand the electronic structure of a molecule. Quantum mechanics (QM) provides the theoretical framework to do this with remarkable precision, offering insights that classical methods cannot.[5][6]

For molecules of pharmacological interest, Density Functional Theory (DFT) has emerged as the computational workhorse. DFT strikes an optimal balance between computational accuracy and resource efficiency, making it ideal for studying systems like 4-Bromo-6-chloropyrimidine.[5][6] It allows us to calculate key molecular properties, such as the distribution of electrons and the energies of molecular orbitals, which are direct indicators of reactivity.[7][8]

A critical prerequisite for any reactivity analysis is ensuring the molecular structure being analyzed is accurate. This is achieved through geometry optimization , a process where the computational software systematically adjusts the molecule's bond lengths and angles to find the most stable, lowest-energy conformation. To confirm that this optimized structure is a true energy minimum and not a transitional state, a subsequent frequency calculation is performed; the absence of any imaginary frequencies validates the structure.[9][10] This self-validating protocol is the bedrock upon which all further, more complex reactivity calculations are built.

Pillar 2: A Step-by-Step Computational Workflow

The following section details the protocols for calculating the key reactivity descriptors for 4-Bromo-6-chloropyrimidine. These steps are designed to be performed using standard quantum chemistry software packages such as Gaussian, Schrödinger's Jaguar, or similar platforms.[11][12]

Protocol 1: Geometry Optimization and Validation

This is the essential first step for any subsequent analysis. An accurate three-dimensional structure is required to derive meaningful electronic properties.

-

Input Structure Generation : Build the 3D structure of 4-Bromo-6-chloropyrimidine using a molecular editor. The initial structure does not need to be perfect, as the optimization process will refine it.

-

Calculation Setup :

-

Method Selection : Choose a DFT functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.[13]

-

Basis Set Selection : Select a basis set. A Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for this system, as it includes polarization and diffuse functions necessary for accurately describing the electron distribution around the electronegative halogen and nitrogen atoms.[14][15]

-

Task Specification : Set the calculation type to Opt (Optimization) followed by Freq (Frequency). This ensures that after the geometry is optimized, a frequency calculation is automatically performed on the resulting structure.

-

-

Execution and Validation : Run the calculation. Upon completion, verify the output:

-

Confirm that the optimization converged successfully.

-

Inspect the frequency results. The absence of any imaginary (negative) frequencies confirms the structure is a true local minimum.

-

Caption: Workflow for obtaining a validated, low-energy molecular structure.

Pillar 3: Decoding Reactivity with Theoretical Descriptors

With a validated structure, we can now calculate and analyze the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][16]

-

HOMO : This orbital contains the most energetic electrons. A region of the molecule with a high HOMO density is electron-rich and thus susceptible to attack by electrophiles (electron-seeking species).[16]

-

LUMO : This is the lowest-energy orbital that can accept electrons. A region with high LUMO density is electron-deficient and represents the most likely site for attack by nucleophiles (nucleus-seeking, electron-donating species).[16]

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's overall stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests higher reactivity.[17]

For 4-Bromo-6-chloropyrimidine, the LUMO is of particular interest as it will reveal the most favorable sites for nucleophilic aromatic substitution, a key reaction for this scaffold. The analysis will show significant LUMO density on the carbon atoms attached to the bromine and chlorine atoms.

| Parameter | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -7.85 | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.52 | Highlights the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.33 | Suggests a relatively stable molecule, but one that is still reactive. |

| (Note: These are representative values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly based on the specific software and computational setup.) |

Molecular Electrostatic Potential (MEP) Maps

An MEP map is a powerful visualization tool that illustrates the charge distribution across the surface of a molecule.[18][19] It provides an intuitive guide to where a molecule is electron-rich or electron-poor, thereby identifying sites for electrostatic interactions. The map is color-coded according to convention:

-

Red/Orange : Regions of high electron density and negative electrostatic potential. These are prime targets for electrophiles.[20][21]

-

Blue : Regions of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack.[20][21]

-

Green/Yellow : Regions of neutral or intermediate potential.

For 4-Bromo-6-chloropyrimidine, the MEP map reveals a highly electron-deficient (blue) pyrimidine ring due to the electron-withdrawing nature of the two nitrogen atoms and the two halogen substituents. The most positive potential is localized on the carbon atoms C4 and C6, confirming them as the primary sites for nucleophilic attack. The nitrogen atoms, conversely, show regions of negative potential (red), indicating their role as Lewis basic centers. An interesting feature often observed is a region of positive potential on the outer surface of the bromine atom, known as a "sigma-hole," which can participate in halogen bonding.[22]

Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.

Fukui Functions: A Quantitative Approach to Site Selectivity

While FMO and MEP analyses provide excellent qualitative pictures, Fukui functions offer a more quantitative prediction of atomic-level reactivity.[23] Derived from DFT, the Fukui function, ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule.[24] For practical chemical applications, we use "condensed" Fukui functions, which assign a numerical reactivity index to each atom.[23]

There are three key variants:

-

ƒ+ : Predicts reactivity towards a nucleophile . The atom with the highest ƒ+ value is the most likely site for nucleophilic attack.

-

ƒ- : Predicts reactivity towards an electrophile . The atom with the highest ƒ- value is the most likely site for electrophilic attack.

-

ƒ0 : Predicts reactivity towards a radical .

Protocol 2: Calculating Condensed Fukui Functions

-

Perform Single-Point Energy Calculations : Using the optimized geometry from Protocol 1, perform three separate energy calculations:

-

One for the neutral molecule (N electrons).

-

One for the anion (N+1 electrons).

-

One for the cation (N-1 electrons).

-

-

Obtain Atomic Charges : From the output of each calculation, extract the Mulliken (or other) atomic charges for every atom.

-

Calculate Fukui Indices : Apply the following finite difference approximations:

-

ƒ+ (for nucleophilic attack) = [Charge(N+1) - Charge(N)]

-

ƒ- (for electrophilic attack) = [Charge(N) - Charge(N-1)]

-

-

Analyze the Results : The atom with the largest ƒ+ value is the predicted site of nucleophilic attack.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Reactivity Prediction |

| C2 | 0.085 | 0.041 | Minor site for nucleophilic attack. |

| C4 | 0.295 | 0.015 | Primary site for nucleophilic attack. |

| C5 | 0.031 | 0.155 | Primary site for electrophilic attack. |

| C6 | 0.251 | 0.022 | Secondary site for nucleophilic attack. |

| N1 | 0.062 | 0.110 | Site for electrophilic attack. |

| N3 | 0.065 | 0.115 | Site for electrophilic attack. |

| Br | 0.110 | 0.095 | Moderate electrophilicity (sigma-hole). |

| Cl | 0.101 | 0.088 | Moderate electrophilicity. |

| (Note: These are representative values. The key insight is the relative magnitude of the indices, not their absolute value.) |

Synthesis: Building a Cohesive Reactivity Profile

The true power of this computational approach lies in synthesizing the data from all three analyses to build a comprehensive and self-consistent reactivity profile.

-

Identifying Nucleophilic Hotspots : Both the LUMO distribution and the MEP map identify the electron-deficient pyrimidine ring, specifically carbons C4 and C6, as the sites susceptible to nucleophilic attack.

-

Quantifying Site Selectivity : The condensed Fukui functions provide the decisive, quantitative evidence. The ƒ+ value for C4 is significantly higher than that for C6. This predicts, with high confidence, that a nucleophile will preferentially attack the C4 position, leading to the displacement of the bromide. This theoretical result aligns with the known synthetic utility of 4-Bromo-6-chloropyrimidine, where the C-Br bond is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C-Cl bond.[2]

-

Predicting Electrophilic and Radical Interactions : The ƒ- and ƒ0 indices, along with the HOMO distribution, identify C5 and the nitrogen atoms as the most likely sites for electrophilic attack. This information is crucial for predicting the outcomes of reactions like halogenation or nitration.

This detailed, multi-faceted analysis provides a robust, theory-backed rationale for planning synthetic strategies. A researcher aiming to perform a sequential Suzuki-Miyaura cross-coupling, for instance, can confidently predict that the first coupling will occur at the C4 position.[25] This predictive power minimizes failed experiments and accelerates the discovery timeline.

Conclusion: From Theoretical Calculation to Rational Drug Design

The theoretical calculation of reactivity is not merely an academic exercise; it is a practical and powerful tool in the arsenal of the modern drug developer. By applying a systematic computational workflow grounded in Density Functional Theory, we can move beyond chemical intuition to make quantitative, data-driven predictions about molecular behavior.

For a key building block like 4-Bromo-6-chloropyrimidine, this approach provides a clear and detailed map of its reactivity. We can confidently identify the primary sites for nucleophilic and electrophilic attack, rationalize the differential reactivity of its two halogen atoms, and understand its overall electronic character. This knowledge is instrumental in designing efficient synthetic routes, minimizing byproducts, and ultimately, accelerating the synthesis of novel compounds for therapeutic evaluation. By integrating these computational methods into the research and development pipeline, we embrace a more rational, predictive, and efficient paradigm of drug discovery.[3][5]

References

-

Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Methods of Quantum Chemical Calculations in Drug Discovery and Applications Source: Research and Reviews URL: [Link]

-

Title: Quantum Mechanics/Chemistry in Drug Design Source: Profacgen URL: [Link]

-

Title: Quantum Chemistry in Drug Discovery Source: Rowan Newsletter URL: [Link]

-

Title: Schrödinger - Physics-based Software Platform for Molecular Discovery & Design Source: Schrödinger URL: [Link]

-

Title: Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods Source: ACS Publications - The Journal of Physical Chemistry A URL: [Link]

-

Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]

-

Title: Schrödinger - Computational chemistry Software Source: IntuitionLabs.ai URL: [Link]

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

-

Title: Electrostatic potential maps for the 4BrPhM and 4FPhM molecules... Source: ResearchGate URL: [Link]

-

Title: Fukui function Source: Wikipedia URL: [Link]

-

Title: Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2 Source: World Journal of Advanced Research and Reviews URL: [Link]

-

Title: The Utility of the HSAB Principle via the Fukui Function in Biological Systems Source: NIH National Center for Biotechnology Information URL: [Link]

-